5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
CAS No.: 1021123-94-3
Cat. No.: VC4244236
Molecular Formula: C24H23N5O3S
Molecular Weight: 461.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021123-94-3 |
|---|---|
| Molecular Formula | C24H23N5O3S |
| Molecular Weight | 461.54 |
| IUPAC Name | 5-methyl-2-phenyl-7-[4-(2-thiophen-2-ylacetyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
| Standard InChI | InChI=1S/C24H23N5O3S/c1-26-15-19(22-20(16-26)24(32)29(25-22)17-6-3-2-4-7-17)23(31)28-11-9-27(10-12-28)21(30)14-18-8-5-13-33-18/h2-8,13,15-16H,9-12,14H2,1H3 |
| Standard InChI Key | KAWSVNSCXQGASO-UHFFFAOYSA-N |
| SMILES | CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CS5 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrazolo[4,3-c]pyridine bicyclic scaffold, a nitrogen-rich heterocycle known for its pharmacological relevance . Key substituents include:
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5-Methyl group: Positioned on the pyrazole ring, enhancing steric and electronic properties.
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2-Phenyl group: Aromatic substitution common in kinase inhibitors .
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7-Piperazine-1-carbonyl: A piperazine linker connected via a carbonyl group, facilitating interactions with biological targets .
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4-(2-(Thiophen-2-yl)acetyl): A thiophene-acetyl substituent on the piperazine, introducing sulfur-based hydrophobicity and π-stacking potential .
Molecular Formula and Weight
Discrepancies exist in reported molecular formulas:
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VulcanChem: C₂₄H₂₃N₅O₃S (MW: 461.54 g/mol).
This inconsistency may arise from variations in salt forms or measurement methodologies. The IUPAC name and SMILES string (CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CS5) align with the C₂₄H₂₃N₅O₃S formulation.
Table 1: Molecular Data Comparison
| Source | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| PubChem | C₂₆H₂₇N₅O₃S | 489.6 | 1105216-94-1 |
| VulcanChem | C₂₄H₂₃N₅O₃S | 461.54 | 1021123-94-3 |
Synthetic Pathways
General Strategy
Synthesis typically involves multi-step reactions:
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Pyrazolo[4,3-c]pyridine Core Formation: Cyclocondensation of hydrazines with cyano-pyridine derivatives .
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Piperazine Introduction: Coupling via carbonyl chloride intermediates .
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Thiophene-Acetyl Functionalization: Acylation of piperazine using thiophene-2-acetyl chloride .
Key Reactions
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Step 1: 6-Methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one synthesis via Bohlmann-Rahtz or Vilsmeier-Haack protocols .
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Step 2: Piperazine-1-carbonyl linkage using chloroacetyl chloride and K₂CO₃ .
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Step 3: Thiophene-acetyl incorporation via nucleophilic acyl substitution .
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Ethanol, NaOEt, reflux | 65–75% |
| 2 | Piperazine Coupling | Chloroacetyl chloride, K₂CO₃, DMF | 70–80% |
| 3 | Thiophene-Acetyl Functionalization | Thiophene-2-acetyl chloride, Et₃N, DCM | 60–70% |
Physicochemical Properties
Spectral Characterization
While direct data for this compound is limited, analogous pyrazolo-pyridines exhibit:
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¹H NMR:
Solubility and Stability
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Solubility: Low aqueous solubility (logP ~3.5 predicted), soluble in DMSO or DMF.
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Stability: Susceptible to hydrolysis at the carbonyl-piperazine junction under acidic conditions .
Research Gaps and Future Directions
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